molecular formula C9H13Cl2N B599258 (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride CAS No. 114853-61-1

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B599258
CAS No.: 114853-61-1
M. Wt: 206.11
InChI Key: GGFMDYMEAQPNPZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chlorophenyl)propan-1-amine hydrochloride typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 4-chloroacetophenone using a chiral catalyst to yield the desired ®-enantiomer. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of ®-1-(4-Chlorophenyl)propan-1-amine hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced chiral catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chlorophenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

®-1-(4-Chlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
  • 1-(4-Chlorophenyl)propan-2-amine hydrochloride
  • 1-(4-Chlorophenyl)butan-1-amine hydrochloride

Comparison

®-1-(4-Chlorophenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its (S)-enantiomer. The presence of the chlorophenyl group also imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMDYMEAQPNPZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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